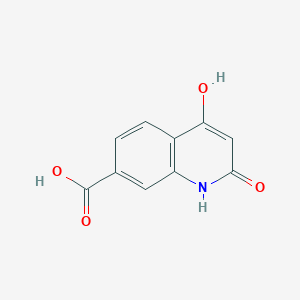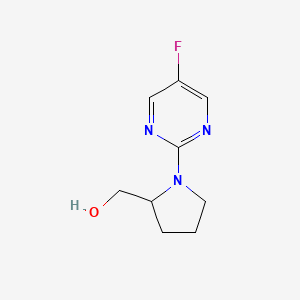
(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol: is a chemical compound with the molecular formula C9H12FN3O and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of a fluoropyrimidine ring attached to a pyrrolidine ring, which is further connected to a methanol group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoropyrimidine and pyrrolidine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Analyse Des Réactions Chimiques
(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Applications De Recherche Scientifique
(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol: has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine ring is known to interact with nucleic acids and proteins, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol: can be compared with other similar compounds, such as:
(1-(5-Chloropyrimidin-2-yl)pyrrolidin-2-yl)methanol: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanol: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine derivative.
(1-(5-Methylpyrimidin-2-yl)pyrrolidin-2-yl)methanol: The methyl group can influence the compound’s lipophilicity and overall reactivity.
These comparisons highlight the uniqueness of This compound
Propriétés
Formule moléculaire |
C9H12FN3O |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
[1-(5-fluoropyrimidin-2-yl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C9H12FN3O/c10-7-4-11-9(12-5-7)13-3-1-2-8(13)6-14/h4-5,8,14H,1-3,6H2 |
Clé InChI |
SWZUKSNBMOFGJG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C2=NC=C(C=N2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-5H-pyrido[3,2-b]indole](/img/structure/B11899120.png)
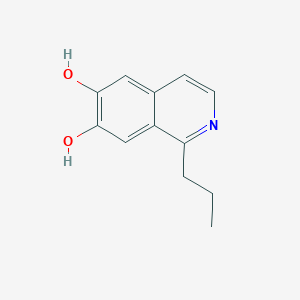

![2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11899144.png)
![(4-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B11899155.png)
![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11899156.png)
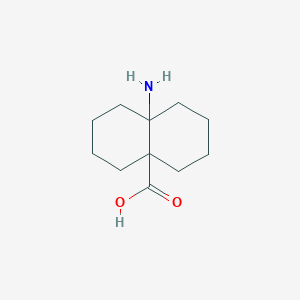
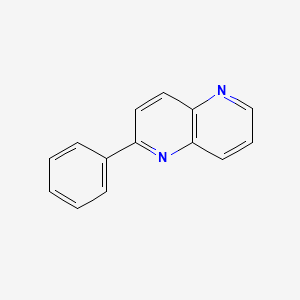
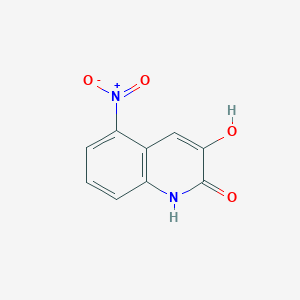

![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11899181.png)

